![molecular formula C11H13NO2S B2415291 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 141336-05-2](/img/structure/B2415291.png)

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

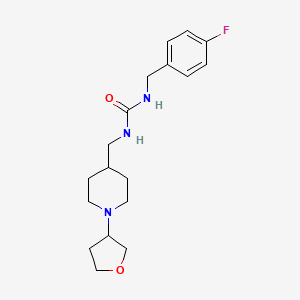

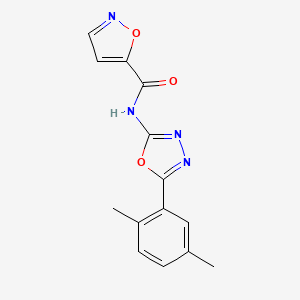

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a type of bicyclic compound . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods . An efficient and modular approach towards new 1,2-disubstituted bicyclo[3.1.0]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Research

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a derivative of 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane, is a crucial component in several antiviral medications . It has been used in the synthesis of drugs like boceprevir and pf-07321332 .

Efficient Synthesis

To enable more efficient synthesis of 6,6-DMABH, scientists have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method achieves gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .

Catalytic Routes to Derivatives

Metal-catalyzed cyclization of 1,5- and 1,6-enynes is one of the most popular methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton . These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials .

Antiviral Inhibitors

Derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide have been virtually designed as potential antiviral inhibitors against SARS-CoV-2 .

Drug Design

The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds . It is used in the design of complex organic molecules for the development of new rational approaches to the synthesis of biologically active compounds .

Treatment of Various Diseases

The 3-azabicyclo[3.1.0]hexane fragment is used in the synthesis of drugs for the treatment of various diseases. For instance, it plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .

Zukünftige Richtungen

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role in medicinal chemistry . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Wirkmechanismus

Target of Action

The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .

Biochemical Pathways

The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXYAMAGDPPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)